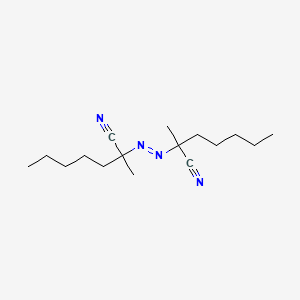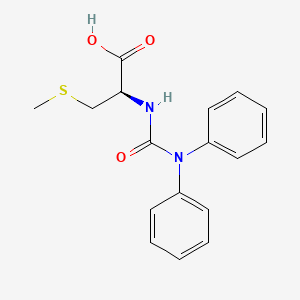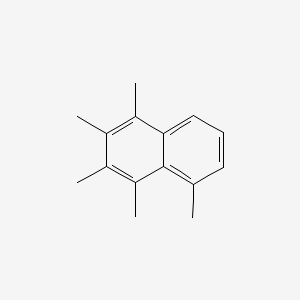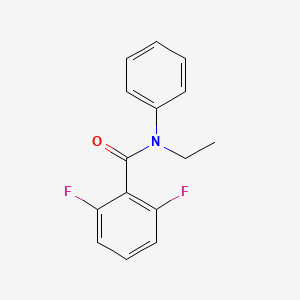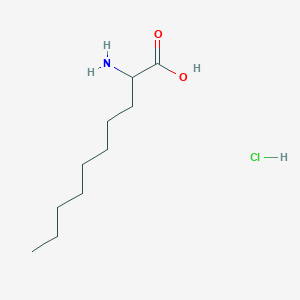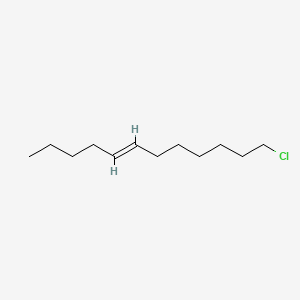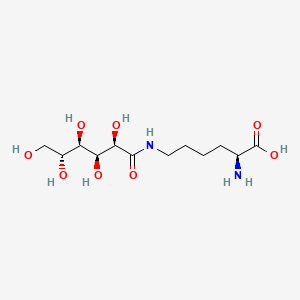
N6-D-Gluconoyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-D-Gluconoyl-L-lysine is a compound with the molecular formula C12H24N2O8 and a molecular weight of 324.32756. It is also known by its synonym, N-[(5S)-5-Amino-5-carboxypentyl]-D-gluconamide . This compound is characterized by its unique structure, which includes a gluconoyl group attached to the lysine amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-D-Gluconoyl-L-lysine typically involves the reaction of D-gluconic acid with L-lysine. The reaction conditions often include the use of solvents such as water or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the gluconoyl-lysine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N6-D-Gluconoyl-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the gluconoyl group to its corresponding alcohol.
Substitution: The amino group in lysine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted lysine derivatives .
Applications De Recherche Scientifique
N6-D-Gluconoyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of N6-D-Gluconoyl-L-lysine involves its interaction with specific molecular targets. The gluconoyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. This can result in the inhibition of enzyme activity or the alteration of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-D-Gluconoyl-L-arginine: Similar structure but with arginine instead of lysine.
N6-D-Gluconoyl-L-ornithine: Similar structure but with ornithine instead of lysine.
Uniqueness
N6-D-Gluconoyl-L-lysine is unique due to its specific interaction with lysine residues in proteins, which can lead to distinct biological effects compared to other gluconoyl derivatives .
Propriétés
Numéro CAS |
94071-01-9 |
|---|---|
Formule moléculaire |
C12H24N2O8 |
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O8/c13-6(12(21)22)3-1-2-4-14-11(20)10(19)9(18)8(17)7(16)5-15/h6-10,15-19H,1-5,13H2,(H,14,20)(H,21,22)/t6-,7+,8+,9-,10+/m0/s1 |
Clé InChI |
FBVIZNUUKKOZQB-LOLPMWEVSA-N |
SMILES isomérique |
C(CCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CCNC(=O)C(C(C(C(CO)O)O)O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
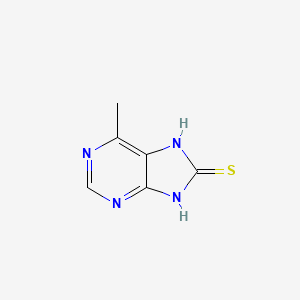

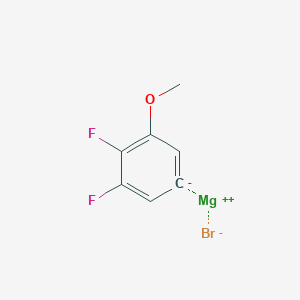
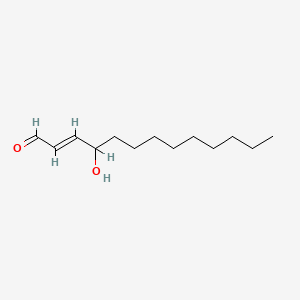
![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
